3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc group results in the formation of the free amine .
Scientific Research Applications
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its chemical structure. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthesis. The benzyloxy group can participate in various chemical transformations, making the compound a versatile intermediate . The molecular targets and pathways involved in its action are specific to the reactions and applications in which it is used.
Comparison with Similar Compounds
Similar Compounds
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid: Similar in structure but with an azetidine ring instead of a pyrrolidine ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Uniqueness
3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in complex organic syntheses .
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxymethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-9-18(12-19,15(20)21)13-23-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) |
InChI Key |
IWYWGPKMUUVSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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